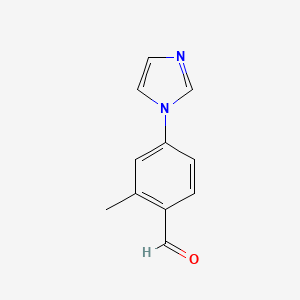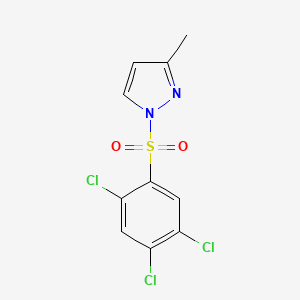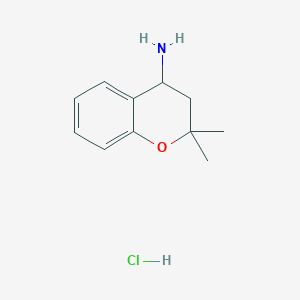
2,2-Dimethylchroman-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylchroman-4-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a dimethyl group at the 2-position and an amine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
作用机制
Target of Action
2,2-Dimethylchroman-4-amine hydrochloride, also known as 2,2-DIMETHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE, is a derivative of chromanone . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . They are known to interact with various targets, such as tumor necrosis factor-α (TNF-α) inhibitors, acetylcholinesterase (AchE) inhibitors, and pteridine reductase-1 .
Mode of Action
Chromanone analogs have been shown to inhibit pteridine reductase-1, leading to significant inhibition against certain parasites . The compound’s interaction with its targets likely results in changes to cellular processes, contributing to its various biological activities.
Biochemical Pathways
Given the known targets of chromanone analogs, it is likely that the compound affects pathways related to inflammation (via tnf-α inhibition), neurotransmission (via ache inhibition), and parasitic infections (via pteridine reductase-1 inhibition) .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and be able to permeate the blood-brain barrier, based on its physicochemical properties . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities exhibited by chromanone analogs . These effects could include reduced inflammation, altered neurotransmission, and inhibited growth of certain parasites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylchroman-4-amine hydrochloride typically involves the reaction of 2,2-dimethylchroman with an amine source under controlled conditions. One common method involves the reductive amination of the corresponding chromanone precursor. This process includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving inert atmospheres and controlled temperatures .
化学反应分析
Types of Reactions
2,2-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted chroman derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include various chromanone and substituted chroman derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
2,2-Dimethylchroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
相似化合物的比较
Similar Compounds
2,2-Dimethylchroman-4-one: A closely related compound with a ketone group instead of an amine group.
2,2-Dimethylchroman-4-ol: Another similar compound with a hydroxyl group at the 4-position.
Uniqueness
2,2-Dimethylchroman-4-amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAWAXGKXWFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
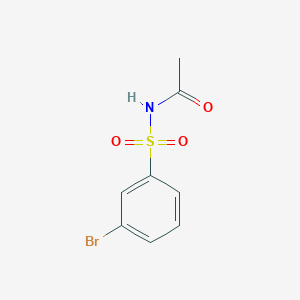
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)
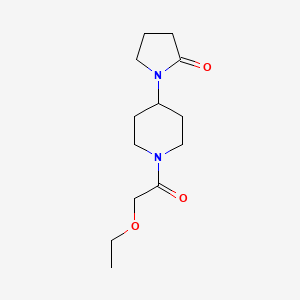

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)
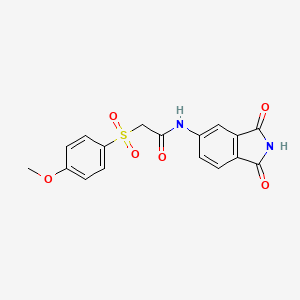
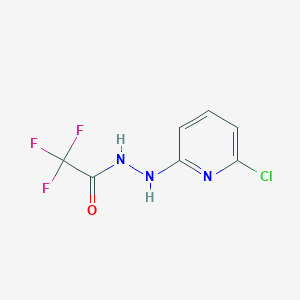
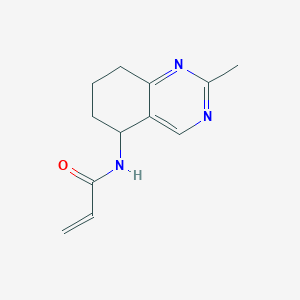
![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)
